molecular formula C19H36O3S2 B14233494 Tricyclohexylsulfanium methanesulfonate CAS No. 481071-77-6

Tricyclohexylsulfanium methanesulfonate

Cat. No.: B14233494
CAS No.: 481071-77-6
M. Wt: 376.6 g/mol
InChI Key: UWNDWAATDQPKOO-UHFFFAOYSA-M
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Description

Tricyclohexylsulfanium methanesulfonate is a sulfonium salt composed of a tricyclohexylsulfanium cation paired with a methanesulfonate (CH₃SO₃⁻) anion. The cyclohexyl substituents likely enhance steric bulk and lipophilicity, distinguishing it from simpler sulfonium salts like trimethylsulfonium derivatives.

Properties

CAS No.

481071-77-6

Molecular Formula

C19H36O3S2

Molecular Weight

376.6 g/mol

IUPAC Name

methanesulfonate;tricyclohexylsulfanium

InChI

InChI=1S/C18H33S.CH4O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h16-18H,1-15H2;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

UWNDWAATDQPKOO-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)[O-].C1CCC(CC1)[S+](C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclohexylsulfanium methanesulfonate typically involves the reaction of tricyclohexylsulfonium chloride with methanesulfonic acid. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions. The reaction proceeds via the nucleophilic substitution mechanism, where the chloride ion is replaced by the methanesulfonate ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylsulfanium methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Tricyclohexylsulfanium methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers.

Mechanism of Action

The mechanism of action of tricyclohexylsulfanium methanesulfonate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the context and the target molecules.

Comparison with Similar Compounds

Lead Methanesulfonate

  • Structure : Lead(II) cation with two methanesulfonate anions (Pb(CH₃SO₃)₂).
  • Properties : Colorless liquid, corrosive to metals, decomposes into sulfur oxides and lead fumes under heat .
  • Applications: Limited industrial use due to lead toxicity; primarily studied for its hazardous profile.
  • Key Difference : Unlike tricyclohexylsulfanium methanesulfonate, lead methanesulfonate contains a toxic heavy metal, restricting its utility in biological or catalytic contexts.

Methyl Trifluoromethanesulfonate

  • Structure : Methyl group bonded to a trifluoromethanesulfonate (CF₃SO₃⁻) anion.
  • Properties : Highly reactive liquid (H314: causes severe skin burns), flammable (H226) .
  • Applications: Alkylating agent in organic synthesis; stronger electrophile compared to non-fluorinated sulfonates.
  • Key Difference : The trifluoromethyl group enhances electrophilicity and thermal stability, whereas this compound’s cyclohexyl groups prioritize steric hindrance over reactivity.

Ethyl Methanesulfonate (EMS)

  • Structure : Ethyl ester of methanesulfonic acid (CH₃SO�3CH₂CH₃).
  • Properties : Mutagenic alkylating agent; induces DNA mutations by ethylation .
  • Applications : Used in genetic research for inducing mutations in plants (e.g., Capsicum species).
  • Key Difference : EMS is a neutral ester, whereas this compound is an ionic compound, likely less volatile and more thermally stable.

Comparative Data Table

Property This compound* Lead Methanesulfonate Methyl Trifluoromethanesulfonate Ethyl Methanesulfonate
Chemical Class Sulfonium salt Metal sulfonate Fluorinated sulfonate ester Sulfonate ester
Physical State Likely solid Liquid Liquid Liquid
Reactivity Moderate (sterically hindered) High (corrosive, toxic) Very high (alkylating agent) High (mutagenic)
Thermal Stability High (inferred) Low (decomposes under heat) Moderate Low (volatile)
Primary Use Catalysis/ionic liquids (inferred) Limited industrial Organic synthesis Genetic research

*Inferred properties based on structural analogs.

Key Research Findings

Lead Methanesulfonate : Demonstrates significant health risks, including respiratory irritation and neurotoxicity, due to lead content . This contrasts with this compound, which lacks heavy metals and may offer safer handling.

Methyl Trifluoromethanesulfonate : Its extreme reactivity limits use in large-scale applications, whereas this compound’s bulky structure could enable controlled reactivity in catalysis .

Ethyl Methanesulfonate: While effective in mutagenesis, its volatility and toxicity restrict its utility compared to non-volatile ionic sulfonium salts .

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